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This document details a robust protocol for the qualitative screening and quantitative determination of

multiple pesticide residues, including Furalaxyl, in complex herbal products. The method prioritizes high

sensitivity and selectivity to overcome significant matrix interferences.

1. Background and Principle The analysis of pesticide residues in complex botanical matrices like hops or

Lonicerae Japonicae Flos (LJF) is challenging due to the high concentration of inherent metabolites (e.g.,

resins, essential oils, chlorophyll) that can co-extract and interfere with the analysis [1] [2]. This method uses

a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation,

followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle

involves extracting pesticides with an organic solvent and using dispersive Solid-Phase Extraction (dSPE) to

remove matrix co-extractives, thereby minimizing ion suppression or enhancement in the mass spectrometer

[2].

2. Key Advantages of the Workflow

High-Throughput: Can screen for hundreds of pesticides in a single injection [1].
Enhanced Specificity: The use of LC-MS/MS and ion mobility spectrometry (IMS) provides a multi-

dimensional confirmation (retention time, mass-to-charge ratio, and collision cross-section - CCS) that
greatly improves accuracy and confidence in identification, particularly for isobaric compounds [1].

Optimized Clean-up: The use of advanced dSPE sorbents like Z-Sep+ effectively removes a wide
range of interferents (e.g., lipids, organic acids, pigments) from complex botanical samples, leading to

lower matrix effects and better recovery [2].
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The following diagram illustrates the complete experimental workflow, from sample preparation to data

analysis.
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Click to download full resolution via product page

Detailed Experimental Protocol

1. Reagents and Materials

Pesticide Standards: High-purity (>95%) analytical standards, including Furalaxyl.
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Solvents: LC-MS grade acetonitrile, methanol, and water.

QuEChERS Kits: Acetate-buffered QuEChERS extraction kits (e.g., 6g MgSO₄, 1.5g NaOAc).
dSPE Sorbents: A mixture of 50 mg MgSO₄, 50 mg PSA, 50 mg Z-Sep+, and 5 mg GCB per 1 mL of

extract [2].
Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, and a UPLC system coupled

with an ion mobility-quadrupole time-of-flight (IM/Q-TOF) mass spectrometer or a triple quadrupole
(QQQ) mass spectrometer.

2. Sample Preparation (QuEChERS)

Homogenization: Weigh 2.0 ± 0.1 g of a finely powdered and homogeneous sample into a 50 mL
centrifuge tube.

Extraction: Add 10 mL of LC-MS grade acetonitrile and the contents of the QuEChERS extraction
packet. Shake vigorously for 1 minute and then ultrasonicate for 10 minutes.

Phase Separation: Centrifuge at >4000 ref for 5 minutes. The acetonitrile (upper) layer will contain
the target analytes.

3. Clean-up Procedure (dSPE)

Transfer: Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE tube containing the
sorbent mixture (MgSO₄, PSA, Z-Sep+, GCB).

Clean-up: Vortex vigorously for 1 minute to ensure full interaction between the extract and the
sorbents.

Clarify: Centrifuge at >10,000 ref for 3 minutes.
Final Preparation: Carefully collect the purified supernatant. Filter it through a 0.22 μm nylon syringe

filter into an LC vial for analysis [2].

4. Instrumental Analysis (LC-IMS/MS Conditions)

Chromatography:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm).
Mobile Phase: A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile with 0.1% Formic

Acid.
Gradient: Start at 5% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes.

Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.

Mass Spectrometry (IM/Q-TOF):
Ionization: Electrospray Ionization (ESI), positive and/or negative mode.

Data Acquisition: Data-Independent Acquisition (DIA or HDMSᴱ) mode. This mode fragments
all ions without pre-selection, providing comprehensive MS/MS data for non-targeted screening

[1].
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Collision Gas: Nitrogen is recommended over argon for more efficient and uniform

fragmentation, especially for labile pesticides [1].
Detection: Full-scan MS and MS/MS mode with high resolution (>30,000 FWHM).

5. Qualitative Screening and Quantification

Library Matching: Create or use an in-house scientific library containing the retention time (RT),
precursor ion, product ion(s), and—if using IMS—the Collision Cross-Section (CCS) value for each

pesticide, including Furalaxyl. Identification is confirmed when all these dimensions match the library
values within a predefined tolerance (e.g., RT ± 0.1 min, mass error ± 5 ppm, CCS ± 2%) [1].

Quantitation: Use a matrix-matched calibration curve to compensate for signal suppression or
enhancement. Prepare calibration standards in a blank matrix extract at concentrations ranging from

the Limit of Quantification (LOQ) to 100-200x LOQ.

Method Validation Data

The following table summarizes typical validation parameters as per the SANTE/11813/2021 guidance,

based on data from the analysis of 36 pesticides in dried hops [2].

Table 1: Summary of Method Validation Performance Data

Validation
Parameter

Target Performance
Criteria

Typical Achieved Result

Limit of
Quantification
(LOQ)

≤0.01 mg/kg 0.02 - 0.1 mg/kg for most analytes

Accuracy (Recovery
%)*

70 - 120% 70 - 120% for all validated pesticides

Precision (RSDr %) ≤20% <20% for all validated pesticides

Linearity (R²) ≥0.99 ≥0.99

Matrix Effect (%) Signal
suppression/enhancement

Mostly suppression; -20% to -50% for many
analytes, manageable with matrix-matched

calibration [2].
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*Recovery should be evaluated at multiple concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg).

Critical Notes and Troubleshooting

Matrix Effects: Complex botanicals cause significant matrix effects. Using a matrix-matched
calibration curve and a stable isotope-labeled internal standard for Furalaxyl (if available) is crucial
for accurate quantification [2].

CCS Values: The incorporation of CCS values from IMS adds a robust, instrument-independent
identification point, which can help prevent false positives and is highly recommended for

confirmatory analysis [1].
Sorbent Selection: The clean-up efficiency is critical. The combination of PSA (removes sugars,
fatty acids), Z-Sep+ (removes pigments and lipids), and a small amount of GCB (removes
chlorophyll) is highly effective for plant matrices. However, note that GCB can retain planar

pesticides, so recovery for such compounds must be verified [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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